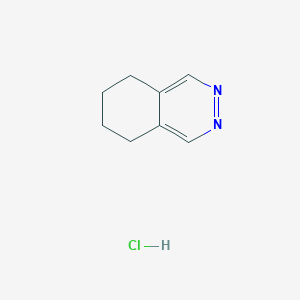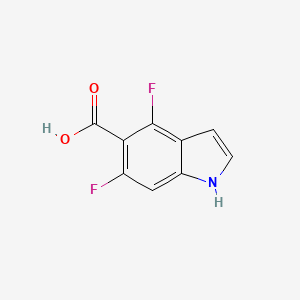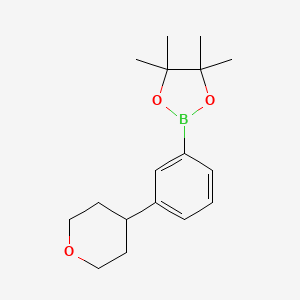
4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a tetrahydropyranyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a tetrahydropyranyl-protected phenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a catalyst like palladium.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-oxygen bonds.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The tetrahydropyranyl group provides steric protection, enhancing the stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Lacks the tetrahyd
Propriétés
Formule moléculaire |
C17H25BO3 |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-7,12-13H,8-11H2,1-4H3 |
Clé InChI |
OJYHAJQLXVWLED-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


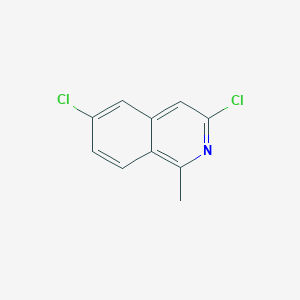
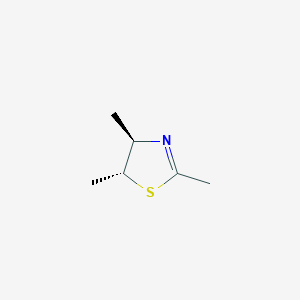
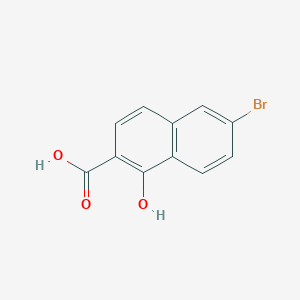
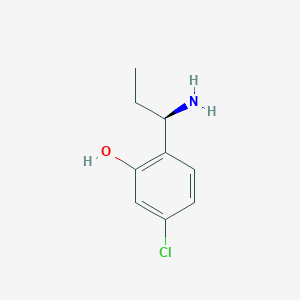
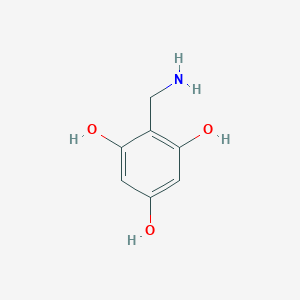
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
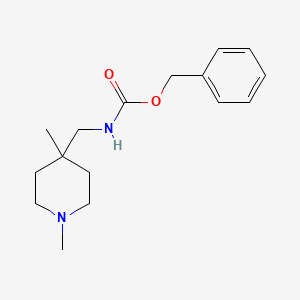
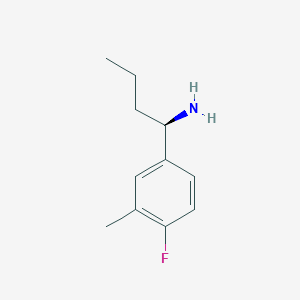
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
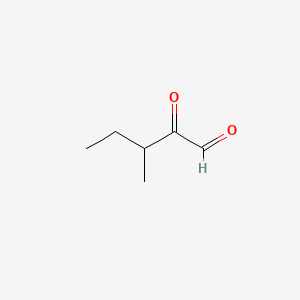
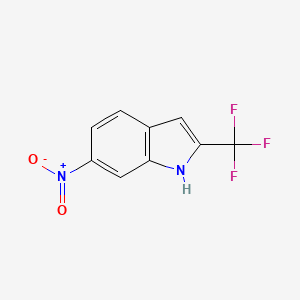
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
